molecular formula C8H14O B1582673 3-Cyclohexene-1-methanol, 6-methyl- CAS No. 5259-31-4

3-Cyclohexene-1-methanol, 6-methyl-

Cat. No. B1582673
CAS RN: 5259-31-4
M. Wt: 126.2 g/mol
InChI Key: FNCRYRFSEYFWQZ-UHFFFAOYSA-N
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Description

6-Methyl-3-cyclohexene-1-methanol is a chemical compound with the molecular formula C8H14O . It exists as a mixture of cis and trans isomers . The compound’s structure combines a cyclohexene ring with a hydroxyl group, resulting in its unique properties.


Synthesis Analysis

The synthesis of 6-Methyl-3-cyclohexene-1-methanol involves several methods, including hydroboration of 6-methylcyclohex-1-ene followed by oxidation to yield the desired alcohol. Researchers have explored alternative routes, such as acid-catalyzed hydration of 6-methylcyclohexene .


Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered cyclohexene ring with a methyl group (CH3 ) at the sixth carbon position. The hydroxyl group (OH ) is attached to the first carbon, resulting in the name 6-methyl-3-cyclohexene-1-methanol .


Chemical Reactions Analysis

  • Hydration Reaction : 6-Methyl-3-cyclohexene-1-methanol can undergo acid-catalyzed hydration to form the corresponding 6-methyl-2-cyclohexen-1-ol .

Physical And Chemical Properties Analysis

  • Density : Approximately 0.954 g/mL at 25°C .
  • Refractive Index : n20/D 1.483 .
  • Vapor Pressure : 0.06 psi at 20°C .

Scientific Research Applications

Application 1: Synthesis of Macromonomer of Epoxy End-Functionalized Polystyrene

  • Summary of the Application : 3-Cyclohexene-1-methanol is used in the synthesis of a novel macromonomer of epoxy end-functionalized polystyrene . This macromonomer can be used in the production of various types of polymers.

Application 2: Oxidation of Saturated Hydrocarbons

  • Summary of the Application : 3-Cyclohexene-1-methanol is used in the study of oxidation of saturated hydrocarbons . This process is of great interest in both industry and academia due to its potential for functionalizing saturated hydrocarbons in a controlled, efficient, and environmentally friendly manner.
  • Methods of Application : The study involved the use of three manganese (III) complexes as catalysts to promote the oxidation of saturated hydrocarbons (cyclohexane and methylcyclohexane) in the presence of hydrogen peroxide or trichloroisocyanuric acid (TCCA) .

Application 3: Essential Oil Component

  • Summary of the Application : 3-Cyclohexene-1-methanol is a principal constituent of the essential oil isolated from Pinus sylvestris . Essential oils are widely used in aromatherapy and other alternative therapies.
  • Methods of Application : The essential oil is typically extracted from the plant material using a process called steam distillation .
  • Results or Outcomes : The essential oil containing 3-Cyclohexene-1-methanol can be used in various applications, including aromatherapy, massage therapy, and other holistic treatments .

Application 4: Intermediate in Organic Synthesis

  • Summary of the Application : Methylcyclohexene, which includes 3-Cyclohexene-1-methanol, 6-methyl-, is generally used as a reagent or intermediate to derive other organic compounds .

Application 5: Component in Essential Oils

  • Summary of the Application : 3-Cyclohexene-1-methanol is a principal constituent of the essential oil isolated from Pinus sylvestris . Essential oils are widely used in aromatherapy and other alternative therapies.
  • Methods of Application : The essential oil is typically extracted from the plant material using a process called steam distillation .
  • Results or Outcomes : The essential oil containing 3-Cyclohexene-1-methanol can be used in various applications, including aromatherapy, massage therapy, and other holistic treatments .

Application 6: Intermediate in Organic Synthesis

  • Summary of the Application : Methylcyclohexene, which includes 3-Cyclohexene-1-methanol, 6-methyl-, is generally used as a reagent or intermediate to derive other organic compounds .

properties

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRYRFSEYFWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884140
Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1-methanol, 6-methyl-

CAS RN

5259-31-4
Record name 6-Methyl-3-cyclohexene-1-methanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 3-Cyclohexene-1-methanol, 6-methyl-
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Record name 6-methylcyclohex-3-ene-1-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-methanol, 6-methyl-
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Reactant of Route 6
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Citations

For This Compound
3
Citations
J Liu, H Zhao, X Chang, X Li, Y Zhang, B Zhu, X Wang - Food Chemistry: X, 2023 - Elsevier
The aroma characteristics of seven commercial Chinese sunflower seed oils were investigated in this study using descriptive analysis, headspace solid-phase microextraction coupled …
Number of citations: 5 www.sciencedirect.com
B Su, B Ge, M Li, Y Chen, Y Chen, J Zhang, H Chen… - Fuel, 2019 - Elsevier
The objective of this study is to extract crude polysaccharide from Enteromorpha prolifera, investigate its structure and convert it into high-quality liquid oil by deoxy-liquefaction. This …
Number of citations: 11 www.sciencedirect.com
MS Jalal, SS Veli, BK Farrux - Химия растительного сырья, 2019 - cyberleninka.ru
The qualitative and quantitative composition of chemical components of ethanol extract of the above-ground part of Anthemis altissima L. (syn. Cota altissima (L.) J.Gay) species (family …
Number of citations: 5 cyberleninka.ru

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